Pyridine, 4-bromo-2-(dibromomethyl)-
Overview
Description
Pyridine, 4-bromo-2-(dibromomethyl)-: is a halogenated pyridine derivative It is characterized by the presence of bromine atoms at the 4th and 2nd positions of the pyridine ring, with an additional dibromomethyl group attached to the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-bromo-2-(dibromomethyl)- typically involves halogenation reactions. One common method is the bromination of 2-methylpyridine, followed by further bromination to introduce the dibromomethyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents, in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the handling of bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 4-bromo-2-(dibromomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols, with catalysts such as palladium or copper.
Coupling Reactions: Utilize palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Oxidation and Reduction: Employ oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products: The major products formed depend on the type of reaction. For example, in Suzuki-Miyaura coupling, the product is a new pyridine derivative with a substituted aryl group .
Scientific Research Applications
Pyridine, 4-bromo-2-(dibromomethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Pyridine, 4-bromo-2-(dibromomethyl)- depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
- 4-Bromo-2-methylpyridine
- 2-Bromo-4-methylpyridine
- 2,4-Dibromopyridine
Comparison: Pyridine, 4-bromo-2-(dibromomethyl)- is unique due to the presence of the dibromomethyl group, which imparts distinct reactivity and properties compared to other brominated pyridines. This uniqueness makes it valuable in specific synthetic applications where such reactivity is desired .
Properties
IUPAC Name |
4-bromo-2-(dibromomethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c7-4-1-2-10-5(3-4)6(8)9/h1-3,6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSGUKNYRSFDLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)C(Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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